(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
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Overview
Description
The compound (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a fluorobenzoyl group and a propyl chain, which contribute to its distinct chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including the formation of the tetracyclic core and the introduction of the fluorobenzoyl and propyl groups. Common synthetic routes may include:
Formation of the Tetracyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts. Conditions such as high temperatures and specific solvents may be required to achieve the desired cyclization.
Introduction of the Fluorobenzoyl Group: This can be accomplished through acylation reactions, where a fluorobenzoyl chloride reacts with the tetracyclic core in the presence of a base.
Addition of the Propyl Chain: The propyl group can be introduced via alkylation reactions, using propyl halides and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione may exhibit interesting interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its unique structure may interact with specific biological targets, leading to the development of new drugs.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity, while the tetracyclic core provides structural stability. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (1S,11S,12R,16S)-11-(4-chlorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- (1S,11S,12R,16S)-11-(4-methylbenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
Uniqueness
The presence of the fluorobenzoyl group in (1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. The propyl chain also contributes to its unique physicochemical properties, affecting its solubility and reactivity.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21FN2O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(1S,11S,12R,16S)-11-(4-fluorobenzoyl)-14-propyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C24H21FN2O3/c1-2-12-27-23(29)18-19(24(27)30)21(22(28)15-7-9-16(25)10-8-15)26-13-11-14-5-3-4-6-17(14)20(18)26/h3-11,13,18-21H,2,12H2,1H3/t18-,19+,20+,21-/m0/s1 |
InChI Key |
ASZXKWKTNGQMTE-BQJUDKOJSA-N |
Isomeric SMILES |
CCCN1C(=O)[C@H]2[C@@H](C1=O)[C@H](N3[C@@H]2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CCCN1C(=O)C2C(C1=O)C(N3C2C4=CC=CC=C4C=C3)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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